N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-15-8-6-14(7-9-15)19-23-20-25(24-19)16(13-28-20)10-11-22-18(26)12-27-17-4-2-1-3-5-17/h1-9,13H,10-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWOKDENABHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones structure have been reported to exhibit various biological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities.
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Compounds with similar structures have been reported to non-selectively inhibit the two cyclooxygenase (cox1 and cox2) isoforms, which are key enzymes in the inflammatory response.
Pharmacokinetics
The synthesis of similar compounds has been reported, which could potentially impact their bioavailability.
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide is a complex organic compound notable for its diverse biological activities. The compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its potential therapeutic applications across various fields. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The structure of this compound includes:
- Thiazolo[3,2-b][1,2,4]triazole : A heterocyclic ring that enhances biological interactions.
- Fluorophenyl Group : Improves metabolic stability and bioavailability.
- Phenoxyacetamide Moiety : Known for various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Compounds containing thiazole and triazole rings often exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth through enzyme interference.
- Anticancer Properties : Induction of apoptosis in cancer cells by targeting cellular pathways.
- Anti-inflammatory Effects : Modulation of inflammatory mediators.
Biological Activities
The compound exhibits a range of biological activities as summarized in the following table:
Case Studies and Research Findings
- Anticancer Research : A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole showed significant cytotoxicity against human cancer cell lines. The compound's IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced efficacy ( ).
- Antimicrobial Studies : In vitro assays revealed that this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria (, ).
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts and specific hydrogen bonding patterns ( ). This suggests a well-defined binding affinity that could be exploited for drug design.
Scientific Research Applications
Compounds containing thiazole and triazole moieties are known for their diverse biological activities, including:
- Antimicrobial Activity : Research indicates that compounds like N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide exhibit significant antimicrobial effects against various pathogens due to their ability to disrupt microbial cell function.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types. The mechanism often involves the modulation of key signaling pathways involved in cell survival and death.
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation in various models. This is particularly relevant in diseases characterized by chronic inflammation.
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of similar compounds demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles showed potent activity against Gram-positive and Gram-negative bacteria. The specific compound this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several strains.
Anticancer Activity
In vitro assays on cancer cell lines revealed that the compound exhibited cytotoxicity against breast cancer cells (MCF-7). The study highlighted that treatment with the compound led to a significant reduction in cell viability compared to control groups.
Anti-inflammatory Studies
Research involving animal models of inflammation showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Table 1: Pharmacological Activity of Selected Thiazolo-Triazole Derivatives
*The target compound shares structural similarities with 3c but includes a phenoxyacetamide-ethyl chain, which may enhance lipophilicity and blood-brain barrier penetration compared to simpler aryl substituents.
Key Observations:
- Anticonvulsant Efficacy : Compound 3c, with a 4-fluorophenyl group, demonstrated high selectivity in the maximal electroshock (MES) test, suggesting that electron-withdrawing groups (e.g., fluorine) improve anticonvulsant activity .
- Dual Activity : Compound 5b, bearing a 4-propoxy group, showed activity in both MES and pentylenetetrazole (PTZ) models, indicating that alkoxy substituents may broaden the mechanistic profile .
- Role of Acetamide Moiety: The phenoxyacetamide group in the target compound differentiates it from 3c and 5b.
Physicochemical and Spectral Properties
Table 2: Spectral and Physicochemical Comparison
| Compound Name | IR Bands (cm$ ^{-1} $) | $ ^1H $-NMR Features | Solubility Trends |
|---|---|---|---|
| Target Compound | C=O (~1660–1680), NH (~3150–3300) | Ethyl chain δ 2.8–3.5; aromatic protons δ 7.0–8.5 | Moderate lipophilicity |
| 6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazole (10b) | C=S (~1247–1255), NH (~3278–3414) | Methoxy δ 3.82; aromatic protons δ 7.08–8.25 | Low aqueous solubility |
| Hydrazinecarbothioamides [4–6] | C=S (~1243–1258), C=O (~1663–1682) | NH signals δ 8.0–10.0 | Polar, moderate solubility |
Key Observations:
- Tautomerism : Thiazolo-triazole derivatives (e.g., compounds 7–9) exist predominantly in the thione tautomeric form, as evidenced by the absence of νS-H (~2500–2600 cm$ ^{-1} $) and presence of νC=S (~1247–1255 cm$ ^{-1} $) in IR spectra .
- Solubility: The phenoxyacetamide group in the target compound likely improves solubility compared to bromophenyl or methoxy-substituted analogues (e.g., 10b) .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : Fluorine at the 4-position (as in 3c and the target compound) enhances anticonvulsant activity by increasing membrane permeability and metabolic stability .
Alkyl/Aryl Chains : Ethyl-linked acetamide groups (target compound) may prolong half-life compared to direct aryl substitutions (3c, 5b) due to reduced steric hindrance .
Tautomeric Effects : Thione tautomers (e.g., compounds 7–9) exhibit greater stability and bioavailability than thiol forms, critical for in vivo efficacy .
Preparation Methods
Cyclization via Dithiocarbazinate Intermediates
A method derived from 3-(2-fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole synthesis involves:
- Hydrazide carbon disulfide reaction : 2-Fluorobenzohydrazide reacts with carbon disulfide in ethanol/KOH to form potassium 2-(2-fluorobenzoyl)hydrazinecarbodithioate.
- Hydrazine-mediated cyclization : The dithiocarbazinate intermediate undergoes reflux with hydrazine hydrate to form the triazolothiazole ring.
- Substituent introduction : Fluorophenyl groups are incorporated via electrophilic substitution or pre-synthesized intermediates.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 2-Fluorobenzohydrazide, CS₂, EtOH, KOH | 70–80% | |
| 2 | Hydrazine hydrate, H₂O reflux | 60–65% |
Chalcone-Based Cyclization
An alternative route uses bis(1H-1,2,4-triazolyl)sulfoxide and chalcones to form thiazolo[3,2-b]triazoles:
- Chalcone-thiosemicarbazide condensation : Chalcones react with bis(triazolyl)sulfoxide to form intermediates.
- Cyclization : Reflux in polar aprotic solvents (e.g., DMF) induces ring closure.
Key Reagents
| Component | Role |
|---|---|
| Chalcone | Electrophilic partner |
| Bis(triazolyl)sulfoxide | Nucleophilic catalyst |
Side Chain Functionalization: Ethyl-Phenoxyacetamide Attachment
The ethyl-phenoxyacetamide group is introduced via alkylation or nucleophilic substitution:
Alkylation with Chloroethyl Acetamide Derivatives
Inspired by 2-(5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid synthesis:
- Chloroethyl acetamide synthesis : Phenoxyacetic acid reacts with chloroethylamine under basic conditions.
- Triazolothiazole alkylation : The chloroethyl acetamide derivative undergoes nucleophilic substitution with the triazolothiazole core.
Optimized Procedure
| Parameter | Value |
|---|---|
| Solvent | DMF or EtOH |
| Base | NaOH or KOH |
| Temperature | 80–100°C |
| Time | 2–4 hours |
Phenoxy Group Introduction
The phenoxy moiety is typically introduced via:
- Williamson ether synthesis : Phenoxylation of a hydroxyl intermediate with phenoxy halides.
- Nucleophilic aromatic substitution : Reaction of activated aryl halides with alkoxide ions.
Critical Factors
- Steric control : Bulky substituents (e.g., 4-fluorophenyl) influence regioselectivity.
- Purification : Column chromatography (SiO₂, EtOAc/hexanes) ensures product purity.
Purification and Characterization
Post-synthesis purification and validation are essential for compound quality:
Workup and Isolation
| Step | Protocol |
|---|---|
| 1 | Acidification (HCl) |
| 2 | Extraction (EtOAc/DCM) |
| 3 | Crystallization (EtOH) |
Analytical Techniques
A summary of viable methods for core and side chain synthesis:
Optimal Route : Method C (from CN101805302B) achieves higher yields due to simplified alkylation steps.
Challenges and Optimization Strategies
- Regioselectivity : Fluorophenyl substitution patterns require precise control during cyclization.
- Solvent Choice : Polar aprotic solvents (DMF) enhance alkylation efficiency.
- Catalysts : Sonication or microwave irradiation accelerates reactions.
Yield Improvement Tactics
| Parameter | Adjustment | Impact |
|---|---|---|
| Temperature | 80–100°C | Faster kinetics |
| Molar Ratio | 1:1.5 (core:alkylating agent) | Minimizes side reactions |
| Base Strength | KOH > NaOH | Enhanced nucleophilicity |
Q & A
What are the critical steps and methodological considerations in designing a multi-step synthesis route for this compound?
A robust synthesis involves sequential heterocyclic ring formation, coupling reactions, and purification. Key steps include:
- Thiazolo-triazole core synthesis : Utilize copper-catalyzed cyclization under reflux (DMF/acetonitrile, 80–100°C) to ensure regioselectivity .
- Ethyl linker introduction : Employ nucleophilic substitution or amide coupling, monitored via TLC (silica gel, ethyl acetate/hexane) to track intermediate purity .
- Phenoxyacetamide functionalization : Optimize reaction pH (6.5–7.5) to minimize ester hydrolysis during coupling .
- Purification : Use column chromatography (gradient elution) followed by recrystallization (ethanol/water) to achieve >95% purity .
How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability or target promiscuity. Methodological solutions include:
- Standardized in vitro assays : Use isogenic cell lines and fixed incubation times (e.g., 24–48h) to reduce variability in IC50 measurements .
- Target validation : Apply CRISPR knockdown or competitive binding assays to confirm specificity for suspected targets (e.g., kinase or GPCR pathways) .
- Meta-analysis : Cross-reference data with structural analogs (e.g., fluorophenyl-thiazolo-triazole derivatives) to identify SAR trends .
What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 to confirm aromatic proton environments and fluorine coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to validate molecular weight (±0.001 Da tolerance) .
- HPLC-PDA : C18 reverse-phase column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>98%) .
- X-ray crystallography : Resolve structural ambiguities (e.g., triazole-thiazole ring conformation) using single-crystal diffraction .
What strategies optimize regioselectivity during thiazolo-triazole ring formation?
- Catalyst screening : Copper(I) iodide or Pd(PPh3)4 enhances cyclization efficiency (yield >75%) while minimizing byproducts .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring 6-membered ring closure .
- Temperature control : Gradual heating (60°C → 100°C over 2h) reduces kinetic byproducts .
- In situ monitoring : Use FT-IR to detect intermediate thiol or amine groups during ring closure .
How do fluorine substituents influence pharmacokinetic properties?
- Lipophilicity : The 4-fluorophenyl group increases logP by ~0.5 units, enhancing blood-brain barrier permeability (calculated via MarvinSketch) .
- Metabolic stability : Fluorine resists CYP450 oxidation, prolonging half-life (t1/2 > 4h in liver microsomes) .
- Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with kinase ATP pockets (docking scores < -9.0 kcal/mol in AutoDock Vina) .
Which computational methods predict binding affinities and mechanisms of action?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model protein-ligand stability over 100 ns trajectories .
- Quantum Mechanical (QM) Calculations : DFT (B3LYP/6-31G*) optimizes ligand geometry and frontier orbital energies (HOMO-LUMO gap < 4 eV) .
- Pharmacophore modeling : MOE or Schrödinger identifies critical interaction points (e.g., hydrogen bond acceptors near the triazole ring) .
- Machine Learning : Train Random Forest models on ChEMBL data to predict off-target effects .
What experimental approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24h, analyzing degradation via UPLC-MS .
- Light stability : IEC 61350-2 guidelines with UV light (320–400 nm) to assess photodegradation products .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates solid-state stability) .
How can researchers address low solubility in aqueous buffers during biological testing?
- Co-solvent systems : Use 10% DMSO/PEG-400 mixtures while maintaining <0.1% final DMSO in cell assays .
- Nanoparticle formulation : Encapsulate in PLGA-PEG (75:25) nanoparticles (Dh = 150 nm, PDI < 0.2) via emulsion-diffusion .
- Prodrug design : Introduce phosphate or amino acid esters at the acetamide group to enhance solubility >5 mg/mL .
What methodologies elucidate the compound’s mechanism of action in inflammatory pathways?
- Transcriptomics : RNA-seq of treated macrophages (LPS-stimulated RAW264.7) to identify NF-κB or NLRP3 pathway modulation .
- ELISA/Western blot : Quantify TNF-α, IL-6, and COX-2 protein levels post-treatment (IC50 < 10 μM indicates potency) .
- Kinase profiling : Use Eurofins KinaseProfiler™ to screen against 100+ kinases at 1 μM concentration .
How do structural modifications impact potency against resistant bacterial strains?
- SAR studies : Replace phenoxyacetamide with sulfonamide (MIC reduction from 32 → 4 μg/mL against MRSA) .
- Bioisosteric replacement : Substitute thiazolo-triazole with imidazo-triazole to bypass efflux pump recognition .
- Checkerboard assays : Combine with β-lactam antibiotics (FIC index < 0.5 indicates synergy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
